![molecular formula C25H23FN4O3S B2418667 N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-2-fluorobenzamide CAS No. 886888-65-9](/img/structure/B2418667.png)

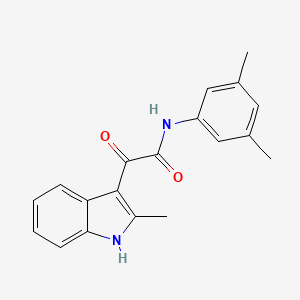

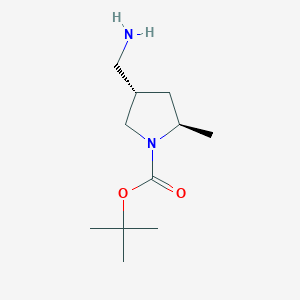

N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-2-fluorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-2-fluorobenzamide” is a complex organic compound. It contains a benzimidazole nucleus, which is an important pharmacophore in drug discovery and is a good bioisostere of naturally occurring nucleotides . This heterocycle can interact with proteins and enzymes and has been extensively utilized as a drug scaffold in medicinal chemistry .

Synthesis Analysis

The synthesis of benzimidazole derivatives starts with benzene derivatives with nitrogen-containing functionality ortho to each other . The methods of synthesis have been classified according to the starting material used . For instance, o-phenylenediamine reacts readily with aromatic carboxylic acids in the presence of a strong dehydrating agent, polyphosphoric acid (PPA), or polyphosphoric acid trimethylsilyl ester, to give 2-aryl benzimidazoles in high yield .Molecular Structure Analysis

The benzimidazole nucleus is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

The reaction of o-phenylenediamines with carboxylic acids is one of the key steps in the synthesis of benzimidazole derivatives . The reaction probably proceeds via a mechanism of cyclocondensation .Applications De Recherche Scientifique

Synthesis and Pharmacological Properties

Research has been conducted on benzamide derivatives, including compounds structurally related to N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-2-fluorobenzamide, to explore their pharmacological properties. One study focused on the synthesis of benzamide derivatives as selective serotonin 4 (5-HT4) receptor agonists. These compounds have shown potential in accelerating gastric emptying and increasing the frequency of defecation, indicating their utility as novel prokinetic agents with potential applications in treating gastrointestinal motility disorders (Sonda et al., 2004).

Imaging Applications

Another area of research involves the development of radiolabelled nonpeptide angiotensin II antagonists, like [11C]L-159,884 and [11C]L-162,574, which are potent and selective ligands for the AT1 receptor. These studies are significant for medical imaging, offering tools for angiotensin II, AT1 receptor imaging. Such applications are crucial for understanding cardiovascular diseases and developing targeted therapies (Hamill et al., 1996).

Cardiac Electrophysiological Activity

Investigations into N-substituted imidazolylbenzamides and benzene-sulfonamides have shown these compounds to possess cardiac electrophysiological activity, serving as selective class III agents. Such studies contribute to the development of drugs that could manage arrhythmias, highlighting the therapeutic potential of benzamide derivatives in cardiovascular medicine (Morgan et al., 1990).

Anti-Alzheimer's Potential

Research on benzylated (pyrrolidin-2-one) / (imidazolidin-2-one) derivatives synthesized based on the structure of donepezil, a drug used for Alzheimer's disease treatment, has shown that certain compounds displayed excellent anti-Alzheimer's profiles. This suggests the potential of benzamide derivatives in the development of new treatments for Alzheimer's disease (Gupta et al., 2020).

Antimicrobial Activity

A series of benzothiazoles, potentially including structures similar to this compound, have been synthesized and screened for antitubercular activity. This research opens avenues for the development of new antimicrobial agents, addressing the global challenge of antibiotic resistance (Sathe et al., 2010).

Propriétés

IUPAC Name |

N-[4-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonylphenyl]-2-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23FN4O3S/c26-21-6-2-1-5-20(21)25(31)27-18-9-11-19(12-10-18)34(32,33)30-15-13-17(14-16-30)24-28-22-7-3-4-8-23(22)29-24/h1-12,17H,13-16H2,(H,27,31)(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNQUDHZKHUHXDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NC3=CC=CC=C3N2)S(=O)(=O)C4=CC=C(C=C4)NC(=O)C5=CC=CC=C5F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23FN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

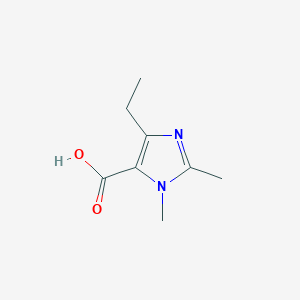

![2-methyl-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2418595.png)

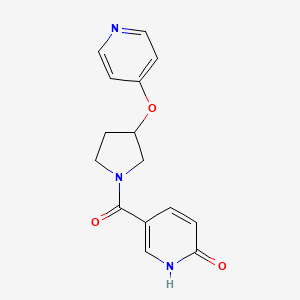

![3-(2-methoxyethyl)-1-methyl-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2418597.png)

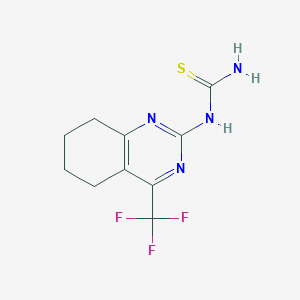

![5-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2418598.png)

![N-(2-chlorophenyl)-2-(5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2418599.png)

![5-[(Cyclopentylamino)sulfonyl]indolinyl 4-pyridyl ketone](/img/structure/B2418601.png)

![N-[[5-[2-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2418603.png)